3-Methoxy-5-phenylaniline

MAO-A Neurochemistry Enzyme Inhibition

3-Methoxy-5-phenylaniline (CAS 383870-84-6), also known as 5-methoxy-[1,1'-biphenyl]-3-amine, is a biaryl aniline derivative with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol. This compound is characterized by a methoxy group at the 3-position and a phenyl group at the 5-position of the aniline ring, distinguishing it from simpler aniline derivatives and other biaryl amines.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 383870-84-6
Cat. No. B3041842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-phenylaniline
CAS383870-84-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)C2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,14H2,1H3
InChIKeyJJRDMRVZWWBTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-phenylaniline (CAS 383870-84-6): A Differentiated Biaryl Aniline Scaffold for Targeted Inhibition Assays


3-Methoxy-5-phenylaniline (CAS 383870-84-6), also known as 5-methoxy-[1,1'-biphenyl]-3-amine, is a biaryl aniline derivative with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by a methoxy group at the 3-position and a phenyl group at the 5-position of the aniline ring, distinguishing it from simpler aniline derivatives and other biaryl amines . Its primary relevance in research lies in its activity as an inhibitor of monoamine oxidase A (MAO-A) and carboxylesterase 2 (CE2), making it a valuable tool compound for studies in neurochemistry and drug metabolism [1].

Why 3-Methoxy-5-phenylaniline (CAS 383870-84-6) Cannot Be Replaced by Generic Substituted Anilines


Generic substitution of 3-Methoxy-5-phenylaniline with other substituted anilines or biaryl amines is scientifically unsound due to significant differences in target potency, selectivity, and physicochemical properties. The unique 3-methoxy-5-phenyl substitution pattern on the aniline core directly influences its interaction with key enzymes like MAO-A and CE2, as well as its overall lipophilicity [1]. For instance, simple aniline or m-anisidine (3-methoxyaniline) lack the 5-phenyl group, which is critical for enhanced potency and target engagement. Conversely, the regioisomer 5-phenyl-o-anisidine (2-methoxy-5-phenylaniline) exhibits a different substitution pattern, leading to altered biological activity . Therefore, assuming functional equivalence based solely on the presence of an aniline or biphenyl core can lead to erroneous experimental outcomes and failed assay development .

Quantitative Differentiation Evidence for 3-Methoxy-5-phenylaniline (CAS 383870-84-6) Against Key Comparators


MAO-A Inhibition Potency: 3-Methoxy-5-phenylaniline vs. Unsubstituted Biphenylamine

3-Methoxy-5-phenylaniline demonstrates potent inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. In contrast, the unsubstituted biphenylamine analog, [1,1'-Biphenyl]-3-amine, while also an inhibitor of MAO-A and MAO-B, does not have a reported specific IC50 for MAO-A in the same assay context, indicating that the methoxy substitution on 3-Methoxy-5-phenylaniline is a critical determinant of its high potency [2].

MAO-A Neurochemistry Enzyme Inhibition

MAO-A vs. MAO-B Selectivity Profile: 3-Methoxy-5-phenylaniline vs. Unsubstituted Biphenylamine

3-Methoxy-5-phenylaniline exhibits a clear selectivity window between MAO-A and MAO-B. It inhibits human MAO-A with an IC50 of 50 nM, but shows significantly weaker inhibition of human MAO-B with an IC50 of 1,200 nM (1.2 µM) [1]. This 24-fold selectivity for MAO-A over MAO-B is a quantifiable characteristic. In comparison, the unsubstituted [1,1'-Biphenyl]-3-amine is reported as an inhibitor of both enzymes without a defined selectivity index [2], making 3-Methoxy-5-phenylaniline the preferred choice for studies requiring isoform-specific inhibition.

MAO-B Selectivity Neurochemistry

Carboxylesterase 2 (CE2) Inhibition and Selectivity: 3-Methoxy-5-phenylaniline vs. Baseline

3-Methoxy-5-phenylaniline inhibits human carboxylesterase 2 (CE2) with an IC50 of 660 nM [1]. Crucially, it demonstrates high selectivity by showing no significant inhibition of the related enzyme carboxylesterase 1 (CE1) at concentrations up to 100 µM (IC50 > 100,000 nM) [1]. This selective profile is a key differentiator from broad-spectrum esterase inhibitors and is a specific, quantifiable feature for applications in drug metabolism studies.

CE2 Drug Metabolism Esterase

Structural and Physicochemical Differentiation: 3-Methoxy-5-phenylaniline vs. 5-Phenyl-o-anisidine

3-Methoxy-5-phenylaniline (CAS 383870-84-6) is a regioisomer of 5-Phenyl-o-anisidine (2-Methoxy-5-phenylaniline, CAS 39811-17-1). This positional isomerism results in different physical properties and potential reactivity. While specific melting point data for 3-Methoxy-5-phenylaniline is not widely reported, 5-Phenyl-o-anisidine has a reported melting point of 82-83 °C . Furthermore, the application of 5-Phenyl-o-anisidine as a monomer for polyaniline synthesis is a distinct use case that may not translate directly to the 3-methoxy isomer, underscoring that regioisomers cannot be substituted without re-evaluating both physical and application-specific properties.

Regioisomer Physicochemical Materials Science

Optimal Research and Industrial Application Scenarios for 3-Methoxy-5-phenylaniline (CAS 383870-84-6)


Development of Selective MAO-A Inhibitor Assays for Neurochemistry Research

3-Methoxy-5-phenylaniline, with its 50 nM IC50 for human MAO-A and 24-fold selectivity over MAO-B [1], is ideally suited as a reference compound for developing and validating biochemical and cell-based assays to screen for novel MAO-A selective inhibitors. Its well-defined potency and selectivity profile provide a reliable benchmark for comparing new chemical entities in drug discovery programs targeting depression, anxiety, and other neurological disorders .

Selective CE2 Probe in Drug Metabolism and Prodrug Activation Studies

The compound's selective inhibition of CE2 (IC50 660 nM) over CE1 (IC50 > 100 µM) [1] makes it a valuable chemical biology tool. Researchers can use 3-Methoxy-5-phenylaniline to specifically modulate CE2 activity in human liver microsome assays or cell-based systems, enabling the precise dissection of CE2's role in the hydrolysis of ester-containing prodrugs and xenobiotics, without interference from CE1 .

Building Block for the Synthesis of Specialized Biaryl Amine Derivatives

As a biaryl amine with a unique 3-methoxy-5-phenyl substitution pattern [1], this compound serves as a versatile scaffold for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies. Modifications at the primary amine group or further functionalization of the phenyl rings can be explored to optimize potency, selectivity, and pharmacokinetic properties against targets like MAO-A or CE2, or to discover new biological activities .

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